[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is a compound that features a benzo[d][1,3]dioxole moiety linked to a pyridine ring via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment to Pyridine: The benzo[d][1,3]dioxole moiety is then linked to a pyridine ring via a methoxy group. This step often involves nucleophilic substitution reactions.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine or benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is investigated for its potential therapeutic effects. It may be explored as a treatment for various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzo[d][1,3]dioxol-5-ylmethyl)pyridin-4-yl)methanamine: This compound is similar but lacks the methoxy group.
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-3-yl)methanamine: This compound has the methanamine group attached to a different position on the pyridine ring.
Uniqueness
The uniqueness of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine lies in its specific structural features, such as the position of the methoxy and methanamine groups. These features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Biological Activity
[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine, a compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methanamine group and a benzodioxole moiety, which may contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognition.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are critical in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. For instance:
-
In vitro Studies : Cell line assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action HeLa 15.0 Apoptosis induction A549 10.5 Cell cycle arrest MCF7 12.0 Inhibition of proliferation
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties:
- Neurotransmitter Modulation : Studies suggest that it may enhance levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood stabilization.
Anti-inflammatory Properties
Preliminary research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Study on Anticancer Effects :
- Neuroprotection in Animal Models :
- Inflammation Model :
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C14H14N2O3/c15-7-10-3-4-16-14(6-10)17-8-11-1-2-12-13(5-11)19-9-18-12/h1-6H,7-9,15H2 |
InChI Key |
OWLXWVCYOVOZES-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=CC(=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.